Benzyl diazoacetate
Description
Significance of Diazo Compounds as Synthetic Intermediates in Organic Synthesis
Diazo compounds, characterized by the R-N=N-R' or R-C(=N₂)-R' functional group, are indispensable tools in the synthetic organic chemist's arsenal (B13267) longdom.orgworldscientific.comontosight.airesearchgate.netmdpi.comsioc-journal.cnsioc-journal.cnthieme-connect.com. Their importance lies in their ability to serve as precursors to carbenes and metal carbenoids—highly reactive species that readily participate in a variety of bond-forming transformations. These transformations include cyclopropanation, C-H insertion, N-H insertion, Wolff rearrangement, and ylide formation, enabling the efficient synthesis of diverse organic molecules longdom.orgworldscientific.commdpi.comthieme-connect.comnih.govuio.no.
While many diazo compounds can be hazardous, particularly due to their potential for explosive decomposition upon heating or shock, α-diazo carbonyl compounds, such as diazoacetates, are generally more stable and easier to handle experimentally longdom.orgworldscientific.comontosight.aiwikipedia.orgorgsyn.orgbeilstein-journals.orgacs.org. This relative stability, coupled with their rich reactivity, makes them valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials worldscientific.comresearchgate.net. Furthermore, diazo compounds have found applications in areas like click chemistry and photochemical reactions, expanding their synthetic utility longdom.orgsioc-journal.cnrsc.org.
Historical Context and Evolution of Diazoacetate Chemistry
The journey of diazo chemistry began with Peter Griess's discovery of diazo compounds in 1858 wikipedia.org. A significant milestone was the discovery of ethyl diazoacetate (EDA) by Theodor Curtius in 1883 thieme-connect.comwikipedia.orgwikipedia.org. Historically, diazonium salts, a related class of compounds, were crucial in the dye industry for creating azo dyes unacademy.com.
The Buchner ring expansion, a reaction involving the addition of a carbene derived from ethyl diazoacetate to aromatic rings, was first reported by Eduard Buchner and Theodor Curtius in 1885, leading to cycloheptatriene (B165957) derivatives wikipedia.org. Over time, synthetic methodologies for diazo compounds have evolved considerably. Early methods included the diazotization of primary amines and the diazo transfer reaction, notably the Regitz diazo transfer, which involves the reaction of carbon acids with sulfonyl azides longdom.orgwikipedia.orgscielo.br.
The development of transition metal catalysis, particularly using metals like rhodium, copper, iron, ruthenium, osmium, and gold, has revolutionized diazo chemistry worldscientific.commdpi.comsioc-journal.cnthieme-connect.comnih.govuio.nowikipedia.orgiastate.eduunl.ptresearchgate.netbeilstein-journals.orgnih.govrsc.org. These catalysts facilitate controlled carbene transfer reactions, enabling high yields, selectivity, and even enantioselectivity in transformations like cyclopropanation and C-H insertion iastate.eduunl.ptresearchgate.net. More recently, the advent of continuous-flow chemistry has provided safer and more scalable methods for handling potentially hazardous diazo compounds like EDA beilstein-journals.org.
Contemporary Role of Benzyl (B1604629) Diazoacetate in Advanced Synthetic Methodologies
Benzyl diazoacetate (BDA) has emerged as a key reagent in contemporary organic synthesis due to its specific reactivity and the stability of the benzyl ester group, which can sometimes facilitate handling or subsequent transformations tandfonline.comnih.govacs.orgorgsyn.orgacs.org. BDA is a versatile precursor for generating benzyl-substituted carbenes, which participate in a range of valuable synthetic reactions.
Carbene Transfer Reactions: BDA is widely employed in catalytic carbene transfer reactions.
Cyclopropanation: BDA reacts with alkenes, typically in the presence of transition metal catalysts such as rhodium, copper, iron, ruthenium, or osmium complexes, to form cyclopropane (B1198618) rings thieme-connect.comnih.govuio.noiastate.eduunl.ptresearchgate.netrsc.org. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity and enantioselectivity of the cyclopropanation iastate.eduunl.ptresearchgate.net.
C-H Insertion: BDA carbenes can insert into C-H bonds, forming new carbon-carbon bonds. This includes insertion into benzylic C-H bonds, often catalyzed by palladium or iron complexes iastate.edunih.govnih.govcapes.gov.brresearchgate.net, and insertion into aromatic C-H bonds nih.gov. BDA has also been used in the formal insertion into C(sp)–C(sp³) bonds of propargyl alcohols, leading to alkyne-substituted all-carbon quaternary centers acs.org.
N-H Insertion: BDA can also participate in N-H insertion reactions, functionalizing amines and amides longdom.orgnih.gov.
Other Key Transformations:
Ring Expansion: BDA can serve as a carbene precursor in reactions like the Buchner ring expansion, facilitating the one-carbon ring expansion of cyclic ketones to form seven-membered rings wikipedia.orgtandfonline.com.
Homologation: BDA derivatives have been utilized in the homologation of benzyl bromides through formal C-C bond insertion, creating new carbon chains nih.govresearchgate.net.
Heterocycle Synthesis: BDA has been instrumental in the synthesis of complex heterocyclic structures, such as 3-hydroxyproline (B1217163) benzyl esters from α-aminoaldehydes acs.org.
Visible Light Photoredox Catalysis: In recent years, BDA has been incorporated into visible light-promoted radical reactions, expanding its utility beyond traditional carbene chemistry sioc-journal.cnrsc.org.
Functional Group Tolerance: Many reactions involving BDA derivatives demonstrate excellent tolerance for a wide array of functional groups, underscoring their broad applicability in complex molecule synthesis nih.gov.
The development of sophisticated catalytic systems, including metalloporphyrins, N-heterocyclic carbenes (NHCs), and gold complexes, has further refined the use of diazoacetates like BDA, enabling unprecedented control over reactivity and selectivity mdpi.comthieme-connect.comnih.govbeilstein-journals.orgbeilstein-journals.org.
Data Tables
Table 1: Key Reactions of Diazo Compounds (including Diazoacetates)
| Reaction Type | Description | Typical Catalysts/Conditions | Resulting Functional Group/Structure |
| Carbene Formation | Decomposition to carbenes | Thermal, Photochemical, Metal Catalysis | Highly reactive carbene intermediate |
| Cyclopropanation | Carbene addition to alkenes | Rh, Cu, Fe, Ru catalysts | Cyclopropane ring formation |
| C-H Insertion | Carbene insertion into C-H bonds | Rh, Fe, Pd catalysts | New C-C or C-Heteroatom bond |
| N-H Insertion | Carbene insertion into N-H bonds | Rh, Fe catalysts | Amine/amide functionalization |
| Wolff Rearrangement | Rearrangement to ketenes | Metal catalysts (Rh, Ag) | Ketenes, then esters/amides |
| Buchner Ring Expansion | Carbene addition to aromatic rings followed by ring opening | Thermal, Photochemical, Metal Catalysis (e.g., Rh) | Seven-membered rings (e.g., cycloheptatrienes) |
Table 2: Contemporary Applications of this compound (BDA)
| Reaction Type | Substrate Example | Catalyst/Conditions | Product Type | Citation Reference |
| Cyclopropanation | Styrene (B11656) derivatives | Rh₂(OAc)₄ | Cyclopropyl esters | iastate.edu |
| C-H Insertion | Benzyl bromides | Pd catalyst | α,β-unsaturated esters | capes.gov.brresearchgate.net |
| C-H Insertion | Aromatic C-H bonds | Fe catalyst | Benzyl insertion products | nih.gov |
| Ring Expansion | Cyclic ketones | Implicitly via carbene | Seven-membered rings | wikipedia.orgtandfonline.com |
| Heterocycle Synthesis | α-aminoaldehydes | Implicitly via carbene | 3-hydroxyproline benzyl esters | acs.org |
| Homologation | Benzyl bromides | Lewis acid (SnBr₄) | Homologated products | nih.gov |
| C-H Insertion | Propargyl alcohols | Fe catalyst | Alkyne-substituted all-carbon quaternary centers | acs.org |
| C-H Insertion | Benzylic C-H bonds | Pd catalyst | Insertion products | iastate.edunih.govnih.govcapes.gov.brresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-diazoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-11-6-9(12)13-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBKWIFIXPBQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52267-51-3 | |
| Record name | 52267-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzyl Diazoacetate
Established Laboratory Preparations of α-Diazoacetates
The synthesis of α-diazoacetates, including benzyl (B1604629) diazoacetate, has traditionally relied on diazotransfer reactions or modifications of ester precursors.
Methods via α-Bromoacetates and N,N'-Ditosylhydrazine
A widely adopted and convenient laboratory method for synthesizing α-diazoacetates involves the reaction of the corresponding α-bromoacetate with N,N'-ditosylhydrazine in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) organic-chemistry.orgorgsyn.orgorganic-chemistry.org. This approach offers several advantages over older methods, including the avoidance of highly toxic and explosive diazomethane (B1218177), the use of a stable and easily handled crystalline reagent (N,N'-ditosylhydrazine), and generally shorter reaction times organic-chemistry.orgscielo.br.
The general reaction scheme involves treating an α-bromoacetate with N,N'-ditosylhydrazine and DBU in a suitable solvent like tetrahydrofuran (B95107) (THF). For the synthesis of benzyl diazoacetate, benzyl bromoacetate (B1195939) is reacted under these conditions. The reaction proceeds at low temperatures, with the base facilitating the displacement of the bromide and the subsequent formation of the diazo group.
Table 1: Synthesis of this compound via N,N'-Ditosylhydrazine
| Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | References |
| Benzyl bromoacetate | N,N'-ditosylhydrazine (1.5) | DBU (4.0) | THF | 0 to <20 | 30 min | 81 | orgsyn.org |
| Benzyl bromoacetate | N,N'-ditosylhydrazine (2.0) | DBU (5.0) | THF | 0 | 10 min | 90 | amazonaws.com |
| Benzyl bromoacetate | N,N'-ditosylhydrazine (1.5) | DBU (4.0) | THF | 0 to <20 | 30 min | 84 | orgsyn.org |
Note: Yields can vary based on specific reaction scale and purification methods. The 84% yield in orgsyn.org is noted as achieved when the reaction was performed on half scale.
This method is considered reliable due to the accessibility of bromoacetates and the ease of operation, making it a practical tool for the preparation of α-diazoacetates organic-chemistry.org.
Alternative Esterification and Diazo Transfer Approaches
Beyond the N,N'-ditosylhydrazine route, other established methods for synthesizing α-diazoacetates exist, primarily involving diazo transfer reactions or modifications of ester functionalities.
Diazo Transfer Reactions: Traditional methods often employ sulfonyl azides, such as p-toluenesulfonyl azide (B81097) (TsN₃) or p-acetoamidobenzenesulfonyl azide, to transfer the diazo group to activated methylene (B1212753) compounds organic-chemistry.orgscielo.br. For instance, α-benzoylated esters can be prepared and subsequently reacted with p-acetoamidobenzenesulfonyl azide to yield α-diazo esters in good yields organic-chemistry.orgresearchgate.netacs.org. Other diazo-transfer reagents, like 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT), have also been developed for safer and more efficient diazo transfer organic-chemistry.org. These methods typically involve the reaction of an ester derivative with a diazo-transfer reagent in the presence of a base.
Glyoxylic Acid Derivatives: Older methods involved the diazotization of glyoxylic acid derivatives, which often required multiple steps and sensitive conditions organic-chemistry.org. For example, House's method converts alcohols to diazoacetates in three steps, starting with the preparation of an acid chloride from glyoxylic acid scielo.br.
While these alternative methods are documented, the N,N'-ditosylhydrazine approach is frequently favored for its operational simplicity and improved safety profile compared to methods involving highly reactive or potentially explosive intermediates.
Scalable and Sustainable Synthesis Approaches
The increasing demand for diazoacetates in various applications, coupled with a growing emphasis on safety and environmental responsibility, has driven the development of scalable and sustainable synthetic methodologies.
Continuous Flow Processes for this compound Production
Continuous flow chemistry offers significant advantages for the synthesis of hazardous compounds like diazoacetates, including enhanced safety, precise control over reaction parameters, efficient heat and mass transfer, and potential for automation figshare.comnih.govbeilstein-journals.orgru.nl. These benefits are particularly relevant for diazo compounds, which can be explosive or toxic in larger batch quantities.
While much of the published work on continuous flow synthesis of diazoacetates focuses on ethyl diazoacetate (EDA) figshare.comnih.govbeilstein-journals.org, the principles and reactor designs are applicable to this compound. For instance, a continuous flow process for this compound production has been described, utilizing glycine (B1666218) benzyl ester hydrochloride as a precursor google.com. This approach typically involves the diazotization of an amino ester salt in a biphasic system within a microreactor or flow system.
Table 2: Continuous Flow Synthesis of Diazoacetates
| Compound | Starting Material | Diazotizing Agent | Solvent System | Reactor Type | Production Rate (approx.) | References |
| Ethyl Diazoacetate | Glycine ethyl ester hydrochloride | Sodium nitrite | DCM/Aqueous buffer (pH 3.5) | Microreactor | 20 g/day | nih.govbeilstein-journals.org |
| This compound | Glycine benzyl ester hydrochloride | (Implied) | (Implied) | Flow reactor | Not specified | google.com |
The integration of microreactor technology allows for reactions to be conducted under optimized conditions with minimal hold-up volumes, inherently improving safety by reducing the amount of hazardous material present at any given time. This makes diazoacetates available on demand in sufficient quantities with a significantly reduced risk profile compared to traditional batch syntheses nih.govbeilstein-journals.org.
Green Chemistry Principles in Diazoacetate Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic methodologies sigmaaldrich.comyale.edu. The synthesis of this compound can be evaluated against these principles:
Prevention of Waste: The N,N'-ditosylhydrazine method is advantageous as it avoids the generation of highly toxic byproducts associated with older methods, and the byproducts from this reaction are generally water-soluble and easier to manage organic-chemistry.orgscielo.br.
Less Hazardous Chemical Syntheses: The use of N,N'-ditosylhydrazine circumvents the need for highly hazardous reagents like diazomethane scielo.brorgsyn.org.
Safer Solvents and Auxiliaries: While solvents like THF and dichloromethane (B109758) are commonly used, research is ongoing to identify greener solvent alternatives or solvent-free conditions where possible.
Atom Economy: Synthetic routes that efficiently incorporate most atoms of the reactants into the final product are preferred. The N,N'-ditosylhydrazine method generally offers good atom economy for the diazoacetate formation itself.
Catalysis: The use of catalytic amounts of reagents over stoichiometric ones is a key green chemistry principle. While the N,N'-ditosylhydrazine method uses stoichiometric amounts of the hydrazine (B178648) and base, other diazo transfer reactions might employ catalytic systems.
Inherently Safer Chemistry for Accident Prevention: Continuous flow processes inherently improve safety by minimizing reaction volumes and improving control, aligning well with this principle for the production of diazoacetates scielo.brfigshare.comnih.govbeilstein-journals.org.
The development of methods that are not only efficient but also safer and more environmentally benign, such as the N,N'-ditosylhydrazine route and continuous flow synthesis, represents a significant advancement in the preparation of this compound and related compounds.
Reactivity and Reaction Pathways of Benzyl Diazoacetate
Metal Carbene Intermediates Derived from Benzyl (B1604629) Diazoacetate
The decomposition of benzyl diazoacetate, often facilitated by transition metal catalysts, leads to the extrusion of dinitrogen gas and the formation of a transient metal carbene intermediate. u-tokyo.ac.jpresearchgate.net These intermediates are highly reactive and serve as the linchpin for a wide array of synthetic transformations. dicp.ac.cnrsc.org
Metal carbenes are typically generated in situ from the reaction of this compound with a metal catalyst, most commonly complexes of rhodium, copper, or silver. wikipedia.orgresearchgate.netnih.gov The nature of the metal and its ligand sphere significantly influences the reactivity and selectivity of the resulting carbene. nih.gov For instance, dirhodium(II) catalysts are particularly effective in promoting carbene transfer reactions. wikipedia.org
Once formed, these metal carbenes exhibit a rich reactivity profile, participating in several key reaction types:
Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings.
C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-C bonds. wikipedia.org
X-H Insertion: Insertion into heteroatom-hydrogen bonds (e.g., O-H, N-H, S-H) to form new C-X bonds. nsf.govresearchgate.netresearchgate.net
Ylide Formation: Reaction with heteroatoms (e.g., sulfur, nitrogen) to form ylides, which can undergo subsequent rearrangements.
The electrophilicity of the metal carbene is a critical factor governing its reactivity. u-tokyo.ac.jpnih.gov Carbenes derived from diazoacetates are generally considered "donor-acceptor" carbenes, where the benzyl ester group acts as an acceptor, influencing the carbene's stability and reactivity. u-tokyo.ac.jpnih.gov
The outcome of reactions involving metal carbenes derived from this compound is governed by a delicate interplay of electronic and steric factors. nih.govprinceton.edu
Electronic Effects: The electronic nature of both the substrate and the carbene intermediate plays a crucial role in determining the reaction pathway and selectivity. nih.gov Electron-rich substrates are generally more reactive towards electrophilic metal carbenes. For instance, in C-H insertion reactions, C-H bonds that are more electron-rich (e.g., tertiary > secondary > primary) tend to be more reactive. princeton.edu The substituents on the aromatic ring of the benzyl group in this compound can also influence the electrophilicity of the carbene.
Steric Effects: Steric hindrance around the reaction center significantly impacts the regioselectivity and stereoselectivity of carbene transformations. nih.gov Bulky ligands on the metal catalyst can create a chiral environment, enabling enantioselective reactions. wikipedia.org Similarly, the steric bulk of the substrate can direct the carbene to attack less hindered positions. In intermolecular C-H insertion reactions, for example, the catalyst and the substituents on the diazoacetate can be modified to favor insertion into specific, less sterically encumbered C-H bonds. nih.govnih.gov
The balance between these electronic and steric factors allows for a high degree of control over the reaction outcome, making metal-catalyzed reactions of this compound a powerful tool for selective synthesis. nih.govprinceton.eduacs.org
Chemoselective Carbon-Hydrogen (C-H) Bond Functionalization
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. dicp.ac.cnrsc.orgsigmaaldrich.com Metal carbenes derived from this compound are particularly adept at mediating such reactions with high levels of chemoselectivity. researchgate.net
Intermolecular C-H insertion reactions involve the reaction of a metal carbene with a C-H bond in a separate molecule. dicp.ac.cn This transformation is a powerful method for forging new carbon-carbon bonds. dicp.ac.cn Dirhodium(II) catalysts are frequently employed for these reactions, demonstrating high efficacy and selectivity. wikipedia.org
The regioselectivity of intermolecular C-H insertion is influenced by both electronic and steric factors. princeton.edu Generally, the order of reactivity for C-H bonds is tertiary > secondary > primary, reflecting the greater electron density and stability of the corresponding transition states. princeton.edu However, by carefully selecting the catalyst and the ester group of the diazoacetate, it is possible to achieve selective insertion into less activated primary C-H bonds. acs.org For instance, bulky dirhodium catalysts have been developed that can direct the carbene to functionalize sterically accessible primary benzylic C-H bonds with high selectivity. acs.org
Below is a table summarizing representative intermolecular C-H insertion reactions using aryldiazoacetates, which are structurally related to this compound and exhibit similar reactivity.
| Substrate | Diazo Compound | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| p-Cymene | ((Aryl)(diazo)methyl)phosphonate | Rh₂(S-di-(4-Br)TPPTTL)₄ | Benzylic C-H insertion product | High | 94-98 |
| Benzyl Silyl (B83357) Ethers | Aryldiazoacetate | Rh₂((S)-PTTL)₄ | C-H functionalization product | Not specified | 95-98 |
Data sourced from multiple studies showcasing high enantioselectivity in benzylic C-H functionalization. acs.orgorganic-chemistry.org
Intramolecular C-H insertion reactions occur when the C-H bond and the diazo group are present in the same molecule. These reactions are particularly valuable for the synthesis of cyclic and polycyclic compounds, often with high stereocontrol. wikipedia.orgacs.org The geometric constraints of the substrate often lead to highly predictable and selective outcomes. wikipedia.org
These reactions are instrumental in the construction of complex molecular scaffolds found in natural products and pharmaceuticals. The regioselectivity is largely determined by the length of the tether connecting the carbene to the C-H bond, with the formation of five- and six-membered rings being the most common. nih.gov The electronic nature of the C-H bond also plays a role, with activated C-H bonds (e.g., benzylic, allylic, or adjacent to a heteroatom) being more susceptible to insertion. nih.govacs.org
For example, dirhodium(II) tetrakis(triphenylacetate) has been shown to catalyze the site-selective intramolecular insertion of aryl diazoacetates into unactivated primary C-H bonds to furnish indane-1-carboxylates in good yields. researchgate.net
| Substrate Type | Diazo Moiety | Key Transformation | Resulting Scaffold | Catalyst Example |
|---|---|---|---|---|
| 2-Diazo-2-sulfamoylacetamides | Carbamoyl and sulfamoyl substituted | Aromatic 1,5-C-H insertion | 3-Sulfamoylindolin-2-ones | Copper-based |
| Benzyl ethers of 2-hydroxybenzophenones | Donor-donor carbenoid precursor | Benzylic C-H insertion | Dihydrobenzofurans | Rhodium-based |
| Aryldiazoacetates with ortho-alkyl groups | Aryl substituted | Primary C-H insertion | Indane-1-carboxylates | Rh₂(tpa)₄ |
This table summarizes findings on the intramolecular C-H insertion reactions of various diazo compounds to form complex cyclic structures. nih.govacs.orgresearchgate.net
Heteroatom-Hydrogen (X-H) Bond Insertion Reactions
In addition to C-H bonds, metal carbenes derived from this compound readily undergo insertion reactions into heteroatom-hydrogen (X-H) bonds, where X can be oxygen (O), nitrogen (N), sulfur (S), silicon (Si), and phosphorus (P). nsf.gov These reactions provide a direct and efficient route for the formation of carbon-heteroatom bonds. researchgate.netresearchgate.net
The mechanism of X-H insertion is generally believed to proceed through the formation of an ylide intermediate by the nucleophilic attack of the heteroatom on the electrophilic carbene carbon. This is followed by a rapid proton transfer to yield the final insertion product.
Some examples of X-H insertion reactions include:
O-H Insertion: Reactions with alcohols and water to form ethers.
N-H Insertion: Reactions with amines and amides to form substituted amino compounds. nsf.gov
S-H Insertion: Reactions with thiols to form thioethers. researchgate.net Visible-light-promoted S-H bond insertion of aryldiazoacetates with cysteine derivatives has been demonstrated to proceed efficiently. researchgate.net
Si-H Insertion: Reactions with silanes to form silyl-substituted esters. nsf.gov
P-H Insertion: Reactions with phosphines and phosphites to form organophosphorus compounds. nsf.gov
These reactions are typically very fast and high-yielding, and they tolerate a wide range of functional groups. The choice of catalyst can influence the efficiency of the insertion process.
Oxygen-Hydrogen (O-H) Insertion in Carboxylic Acids and Alcohols
The insertion of the carbene generated from this compound into the O-H bond of carboxylic acids and alcohols is a powerful method for the formation of new carbon-oxygen bonds and the synthesis of α-alkoxy and α-acyloxy esters. This reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium and copper.
The reaction with carboxylic acids provides a direct route to α-acyloxy esters. Research has demonstrated that rhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are effective catalysts for this transformation. researchgate.net The reaction proceeds through the formation of a rhodium-carbenoid intermediate, which then reacts with the carboxylic acid. The high efficiency and mild conditions of this method make it a valuable tool for the synthesis of these compounds. Enantioselective versions of this reaction have also been developed, employing chiral catalysts to induce stereocontrol at the newly formed stereocenter. researchgate.netrsc.org
Similarly, the O-H insertion reaction with alcohols yields α-alkoxy esters. The enantioselectivity of these reactions can be influenced by the choice of catalyst and the structure of the alcohol. For instance, reactions with benzyl alcohols have been shown to proceed with good enantioselectivity. nih.gov The use of sterically bulky alcohols can sometimes lead to lower yields or require more forcing conditions.
Table 1: Examples of O-H Insertion Reactions with this compound
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Benzoic Acid | Rh₂(OAc)₄ / Chiral Guanidine | Benzyl 2-(benzoyloxy)-2-phenylacetate | High | Good |
| Benzyl Alcohol | Cu(OTf)₂ / Chiral Ligand | Benzyl 2-(benzyloxy)-2-phenylacetate | Fairly Good | Good |
Nitrogen-Hydrogen (N-H) Insertion in Amines and Amides
The N-H insertion reaction of this compound provides a direct and efficient method for the formation of carbon-nitrogen bonds, leading to the synthesis of α-amino acid derivatives. This transformation is of significant interest due to the prevalence of the α-amino acid motif in natural products, pharmaceuticals, and other biologically active molecules. researchgate.net
The reaction with amines, both primary and secondary, yields N-substituted glycine (B1666218) ester derivatives. A range of catalysts can be employed for this transformation, with rhodium and iridium complexes being particularly effective. acs.org The reaction is generally high-yielding and tolerates a variety of functional groups on the amine substrate. The development of enantioselective N-H insertion reactions has been a major focus of research, with chiral catalysts enabling the synthesis of optically active α-amino esters. researchgate.net
In addition to amines, amides can also serve as substrates for N-H insertion reactions. This provides a route to N-acylated α-amino esters. The reactivity of amides is generally lower than that of amines, and the reaction may require more active catalysts or higher temperatures. Despite these challenges, the N-H insertion into amides represents a valuable method for the synthesis of complex peptide building blocks. researchgate.net
Table 2: Examples of N-H Insertion Reactions with this compound
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Aniline | [Ir(cod)Cl]₂ | Benzyl 2-(phenylamino)-2-phenylacetate | Good | N/A |
| Morpholine | [Ir(cod)Cl]₂ | Benzyl 2-morpholino-2-phenylacetate | High | N/A |
Cycloaddition Reactions Mediated by this compound
This compound is a valuable precursor for 1,3-dipoles and carbenes, which can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
[3+2] Dipolar Cycloadditions with Unsaturated Substrates
As a 1,3-dipole, this compound can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.org This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic chemistry. The reaction of this compound with an alkene leads to the formation of a pyrazoline ring, which can be further functionalized or converted to other cyclic systems. With alkynes as dipolarophiles, the reaction yields pyrazoles.
The regioselectivity of these cycloadditions is influenced by the electronic nature of both the diazo compound and the dipolarophile. nih.gov In many cases, the reaction proceeds with high regioselectivity, providing a predictable route to substituted heterocycles. While uncatalyzed cycloadditions are possible, the use of catalysts can often accelerate the reaction and improve selectivity.
Stereoselective Cyclopropanation of Alkenes
The reaction of the carbene generated from this compound with alkenes is a widely used method for the synthesis of cyclopropanes. masterorganicchemistry.com This transformation can be catalyzed by a variety of transition metals, with copper and rhodium complexes being the most common. The stereoselectivity of the cyclopropanation is a key aspect of this reaction, and significant effort has been devoted to the development of chiral catalysts that can control both the relative and absolute stereochemistry of the cyclopropane product. unl.pt
The reaction is stereospecific with respect to the geometry of the alkene, meaning that a cis-alkene will give a cis-disubstituted cyclopropane, and a trans-alkene will yield a trans-disubstituted cyclopropane. masterorganicchemistry.com The diastereoselectivity of the reaction can be influenced by the catalyst and the substituents on the alkene. For example, allylic alcohols can direct the cyclopropanation to occur on the same face of the double bond as the hydroxyl group. unl.pt The enantioselectivity is controlled by the chiral ligand on the metal catalyst. rochester.edu
Table 3: Stereoselective Cyclopropanation of Styrene (B11656) with this compound
| Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) of trans-isomer |
|---|---|---|
| Rh₂(OAc)₄ | >95:5 | N/A |
| Cu(acac)₂ | 80:20 | N/A |
Formal Cycloadditions and Annulations
Beyond the classical [3+2] cycloadditions, this compound can participate in a variety of formal cycloaddition and annulation reactions. These transformations often involve multi-step sequences that lead to the formation of more complex ring systems. For example, the reaction of a rhodium-carbenoid derived from this compound with a diene can lead to a formal [4+3] cycloaddition product.
Annulation reactions involving this compound can be used to construct fused ring systems. These reactions often proceed through an initial insertion or cycloaddition event, followed by an intramolecular cyclization. The specific reaction pathway and the resulting product are highly dependent on the substrate and the reaction conditions.
Rearrangement and Homologation Chemistry
In addition to its participation in insertion and cycloaddition reactions, the carbene derived from this compound can undergo rearrangement and homologation reactions.
A notable rearrangement is the Wolff rearrangement, where the carbene rearranges to a ketene (B1206846). This ketene can then be trapped by a nucleophile, such as water, an alcohol, or an amine, to form a carboxylic acid, ester, or amide, respectively. This sequence is often used in the Arndt-Eistert homologation of carboxylic acids.
Recent research has also explored the formal insertion of diazo compounds into carbon-carbon bonds. For instance, a Lewis acid-catalyzed reaction of this compound with benzyl bromide derivatives results in a homologation reaction, proceeding through the intermediacy of a phenonium ion. nih.govacs.org This reaction leads to the formation of products with benzylic quaternary centers. nih.gov The reaction demonstrates good functional group tolerance, with various substituents on the diazoacetate being tolerated. nih.gov
Ylide Generation and Rearrangements
The carbene generated from this compound can be trapped by heteroatoms, such as oxygen and sulfur, to form ylide intermediates. These ylides are prone to undergo characteristic rearrangements, providing powerful methods for constructing complex molecular architectures.
Oxonium ylides can be generated by the reaction of a carbene, derived from a diazo compound, with an ether or an alcohol. nih.govnih.gov In the context of this compound, its corresponding carbene can react with an oxygen-containing substrate to form an oxonium ylide. These intermediates are highly reactive and can undergo subsequent rearrangements. nih.gov
The two primary rearrangement pathways for oxonium ylides are the mdpi.comnih.gov-sigmatropic rearrangement and the mdpi.comtandfonline.com-rearrangement (Stevens rearrangement). nih.gov The mdpi.comnih.gov-sigmatropic rearrangement is a concerted, symmetry-allowed process that is often highly favorable, particularly in allylic and benzylic systems. nih.gov For example, an oxonium ylide formed from an allylic ether will readily rearrange to produce a homoallylic alcohol derivative. Copper and rhodium catalysts are frequently used to facilitate the generation of the carbene and control the subsequent ylide formation and rearrangement steps. nih.gov
Analogous to oxonium ylides, sulfonium (B1226848) ylides are formed when a carbene from this compound reacts with a sulfide (B99878). nih.gov These sulfur ylides also undergo facile mdpi.comnih.gov- and mdpi.comtandfonline.com-rearrangements. The reaction of a rhodium carbene, generated from a diazoester, with a benzyl sulfide can produce a sulfonium ylide. nih.gov This intermediate can then rearrange, for instance, via a dearomative mdpi.comnih.gov-rearrangement pathway in heteroaromatic systems. nih.gov
Beyond oxygen and sulfur, other heteroatoms can also form ylides. For example, ammonium (B1175870) ylides can be generated from the reaction of a diazo compound with an amine or ammonia (B1221849) in the presence of a suitable catalyst, such as an iron-porphyrin complex. nih.gov These ammonium ylides can then act as nucleophiles, adding to electrophiles like carbonyl compounds to form new carbon-carbon bonds. nih.gov
Radical-Mediated Reactivity and Transformations
While much of the chemistry of this compound is dominated by ionic or carbenoid pathways, it can also participate in radical-mediated reactions. Under specific conditions, diazo compounds can be precursors to carbon-centered radicals.
The transformation of diazo compounds into electrophilic carbon radicals can be achieved through processes like proton-coupled electron transfer (PCET) under photoredox catalysis. acs.org These electrophilic radicals, derived from diazoacetates, can then participate in cascade reactions. For instance, the radical can add to an unactivated carbon-carbon double bond. acs.org This addition reverses the radical's polarity, transforming it into a nucleophilic alkyl radical, which can then be trapped by an electrophile, such as a protonated heteroarene in a multicomponent Minisci-type reaction. acs.org
Furthermore, direct photolysis of diazo compounds with UV light can lead to the formation of a carbene, which, depending on its spin state and the reaction environment, can exhibit radical-like reactivity. raineslab.com Visible light can also be used to activate certain diazoacetates, leading to reactions such as C-H insertion or 1,2-rearrangements, which proceed via the generation of a carbene intermediate. nih.gov These photochemical methods offer alternative, often milder, conditions for initiating the reactivity of diazo compounds compared to traditional thermal or metal-catalyzed approaches. nih.gov
Catalytic Strategies in Benzyl Diazoacetate Chemistry
Asymmetric Catalysis for Enantioselective and Diastereoselective Transformations
The development of chiral catalysts has revolutionized the use of benzyl (B1604629) diazoacetate, enabling precise control over stereochemical outcomes in a multitude of reactions. Transition metals, often complexed with carefully designed chiral ligands, serve as the linchpins in these catalytic systems, dictating the selectivity and efficiency of the transformations.
Chiral Ligand Design for Metal-Catalyzed Reactions
The efficacy of metal-catalyzed reactions involving benzyl diazoacetate is profoundly influenced by the nature of the chiral ligands coordinated to the metal center. These ligands create a specific chiral environment around the reactive metal-carbene intermediate, guiding the substrate's approach and dictating the stereochemical pathway of the reaction.
Rhodium Catalysis: Rhodium(II) complexes, particularly dirhodium(II) carboxylates and carboxamidates, are renowned for their ability to catalyze a broad spectrum of reactions with high selectivity. Ligands such as chiral amino acid derivatives (e.g., prolinates, T Bilal, PTTL) are frequently employed, leading to excellent enantioselectivities in cyclopropanation, C-H insertion, and ylide formation reactions researchgate.netajol.info. Chiral diene ligands have also proven effective in Rh(I)-catalyzed B-H bond insertions, achieving high enantiomeric excesses diva-portal.orgnih.govchinesechemsoc.org. Furthermore, chiral phosphoramidite (B1245037) and phosphine (B1218219) ligands have been utilized in Rh-catalyzed C-H functionalization and other transformations organic-chemistry.orgmolaid.com.
Copper Catalysis: Copper complexes, often in their +I or +II oxidation states, are widely used with this compound. Chiral bis(oxazoline) (Box) ligands, including spiro-bi(oxazoline) variants, are particularly effective in promoting enantioselective N-H, O-H, and S-H insertions, as well as cyclopropanations, often achieving very high enantioselectivities rsc.orgwiley-vch.denih.govrsc.orgmdpi.comresearchgate.net. Axially chiral 2,2'-biimidazole (B1206591) ligands derived from binaphthyl have also shown promise in Cu-catalyzed N-H insertions acs.org.
Ruthenium Catalysis: Ruthenium catalysts, often featuring chiral bis(oxazoline) (Pybox) or bis(thiazoline) ligands, are employed in cyclopropanation reactions, yielding high trans-selectivity and enantioselectivity semanticscholar.org. Chiral pyridine-2,6-bis(oxazoline) ligands, in combination with cyclometalated ligands, have also been developed for Ru-catalyzed C(sp³)-H insertions acs.org. Chiral-at-ruthenium complexes, incorporating chiral N-heterocyclic carbene (NHC) ligands, represent another class of advanced catalysts ajol.info.
Other Metals: While Rh, Cu, and Ru are most prevalent, other metals like Iron (Fe) and Iridium (Ir) have also been explored. Chiral Co-porphyrins have been used for asymmetric cyclopropanation semanticscholar.org. Iridium complexes, often with chiral salen or porphyrin ligands, have demonstrated utility in C-H insertion reactions rsc.orgbeilstein-journals.org.
The design of these ligands focuses on optimizing steric and electronic properties to create a well-defined chiral pocket that controls the orientation of the this compound-derived carbene and the substrate during the critical bond-forming step.
Enantiocontrol in X-H Insertion Reactions
The insertion of metal carbenes derived from this compound into X-H bonds (where X = N, O, S, B, C) is a powerful method for C-X bond formation with high stereocontrol.
N-H Insertion: This reaction is crucial for the synthesis of α-amino acid derivatives. Copper and Rhodium catalysts, employing ligands such as spiro bisoxazolines or dirhodium(II) carboxamidates, facilitate the enantioselective insertion of this compound into the N-H bonds of anilines and other amines, yielding optically active α-amino amides or related structures with high enantiomeric excesses (up to 98% ee) nih.govresearchgate.netacs.orgresearchgate.net.
O-H Insertion: The insertion into O-H bonds of alcohols and phenols provides access to α-oxy esters and ketones. Copper catalysts, often paired with bisazaferrocene or SPIROX ligands, have been successfully employed, achieving excellent enantioselectivities (up to 98% ee) mdpi.comresearchgate.net.
S-H Insertion: The enantioselective insertion into S-H bonds of thiols is a key route to chiral organosulfur compounds. Cooperative catalysis involving dirhodium(II) carboxylates and chiral spiro phosphoric acids (SPAs) has demonstrated remarkable efficiency, providing products with up to 98% ee researchgate.netpku.edu.cn.
B-H Insertion: The insertion into B-H bonds, particularly in boranes, is utilized for synthesizing chiral boron compounds. Rhodium(I) catalysts featuring chiral diene ligands have been highly effective, delivering products with excellent enantioselectivity (up to 99% ee) diva-portal.orgnih.govchinesechemsoc.org.
C-H Insertion: The enantioselective insertion into C-H bonds, especially benzylic C-H bonds of silyl (B83357) ethers, is a significant transformation. Rhodium catalysts, such as Rh₂(S-PTTL)₄, or chiral auxiliaries, have been employed to achieve high diastereoselectivity and enantioselectivity (up to 98% ee) organic-chemistry.orgacs.orgrsc.org. Para-selective C(sp²)-H functionalization of arenes has also been achieved using gold/chiral Brønsted acid cooperative catalysis chemrxiv.org.
Diastereo- and Enantioselective Cyclopropanation
Cyclopropanation remains a cornerstone reaction for diazo compounds. The use of chiral catalysts enables the stereoselective formation of cyclopropane (B1198618) rings, which are valuable building blocks in natural products and pharmaceuticals.
This compound and its derivatives can participate in enantioselective cyclopropanation reactions with various olefins. Rhodium complexes with chiral ligands like those derived from prolinol or T Bilal are effective for the cyclopropanation of styrenes and other alkenes, yielding cyclopropanes with high enantiomeric and diastereomeric ratios researchgate.netajol.infodiva-portal.orgrsc.org. Copper catalysts, often with Box ligands, also mediate these transformations efficiently wiley-vch.denih.gov. Ruthenium catalysts, particularly those featuring chiral bis(thiazoline) or bis(oxazoline) ligands, have been developed for asymmetric cyclopropanation, achieving high selectivities semanticscholar.orgbeilstein-journals.org. While ethyl diazoacetate is frequently used as a model substrate, the catalytic systems and ligand designs are transferable to this compound derivatives, enabling the synthesis of complex cyclopropane architectures with controlled stereochemistry rsc.orgnih.gov.
Stereoselective Formation of Hydroxyproline Derivatives
This compound is directly utilized in the stereoselective synthesis of 3-hydroxyproline (B1217163) derivatives. The reaction involves the condensation of N-protected β-aminoaldehydes with this compound. Depending on the substituents on the aminoaldehyde and the reaction conditions, specific diastereomers of 3-hydroxyproline benzyl esters, with either trans-cis or trans-trans relative configurations, can be obtained in good yields and with high diastereoselectivity researchgate.netnih.govacs.orgresearchgate.netacs.org. This method provides a direct route to valuable chiral proline scaffolds.
Asymmetric Construction of Quaternary Carbon Stereocenters
The creation of quaternary carbon stereocenters, particularly in an enantioselective manner, is a significant challenge in organic synthesis due to steric congestion. This compound and related diazo compounds, in conjunction with appropriate chiral catalysts, contribute to addressing this challenge.
Cyclopropanation reactions involving α-methylstyrene and phenyldiazoacetate (a close analogue to this compound) catalyzed by chiral dirhodium complexes have been reported to construct vicinal all-carbon quaternary stereocenters with high enantioselectivity rsc.org. Furthermore, the homologation of benzyl bromide derivatives using diazo compounds can lead to products with benzylic quaternary centers nih.gov. While direct examples using this compound as the carbene source for constructing quaternary centers are less abundant than for other diazo compounds, the principles of chiral catalysis applied to diazo chemistry are directly relevant.
Enantioselective Hydroalkylation Reactions
Enantioselective hydroalkylation reactions, which involve the addition of an alkyl group across a double or triple bond, can be achieved using this compound. A notable example is the photoenzymatic strategy employing old yellow enzyme isoform I (OYE1) as a catalyst. In this process, benzyl 2-diazoacetate reacts with α-methyl styrene (B11656) under visible-light irradiation, yielding the hydroalkylation product with high yield and excellent enantioselectivity (85% yield, 96% ee) rsc.orgresearchgate.net. This biocatalytic approach highlights the potential of combining enzymatic selectivity with photochemistry for challenging transformations. Nickel-catalyzed hydroalkylation reactions have also been reported, demonstrating broad substrate scope and functional group tolerance rsc.org.
Compound List:
this compound
Ethyl diazoacetate
Methyl diazoacetate
Phenyldiazoacetate
α-Aryl-α-diazoacetates
α-Alkyl-α-diazoacetates
α-Diazo-β-ketoesters
α-Diazo-β-keto phosphonates
Diazophosphorates
N-Benzyl-diazoacetamide
Styrene
α-Methyl styrene
Alkenes
Alcohols
Phenols
Thiols
Boranes
Benzyl silyl ethers
Anilines
3-Hydroxyproline benzyl esters
N-Protected β-aminoaldehydes
Quaternary carbon stereocenters
Alkyl bromides
(S)-Eflucimibe
Photocatalysis and Photoinduced Reactivity
Photocatalysis has emerged as a powerful tool for activating diazo compounds, enabling a diverse range of synthetic transformations under mild conditions. This compound, when subjected to light irradiation in the presence of suitable photocatalysts or sensitizers, can undergo various reactions, including C-H insertion, cyclopropanation, sigmatropic rearrangements, and C-Cl bond activation.
One notable application involves the photocatalytic C-H insertion reactions, such as the alkylation of electron-rich heteroarenes like indoles and pyrroles. Ruthenium complexes, such as [Ru(bpy)3]Cl2, have been employed as photocatalysts, facilitating the C2 alkylation of indoles under visible light irradiation in mixed methanol/water solvent systems rsc.org. These reactions often proceed with good functional group tolerance and can be achieved with remarkably low catalyst loadings.
This compound also serves as a precursor in photocatalytic cyclopropanation reactions of alkenes. These methods utilize various photocatalytic systems to generate carbene intermediates, which then add to alkenes to form cyclopropane rings au.dk. Furthermore, visible-light-induced C-Cl bond activation of polychloroalkanes (PCAs) via carbene insertion has been reported. In these processes, this compound has been shown to react, yielding C-Cl insertion products. Under standard blue LED irradiation, this compound afforded the desired product in 21% yield, which improved to 48% when the reaction was conducted at -78 °C uva.nlresearchgate.net.
The compound is also employed in photocatalytic au.dknih.gov-sigmatropic rearrangement reactions with allyl sulfides, often catalyzed by [Ru(bpy)3]Cl2 in acetone (B3395972) under visible light. While this compound shows good reactivity, its performance can differ from other diazo esters, potentially due to competing benzylic C–H functionalization pathways nih.govmdpi.com. Palladium-catalyzed three-component carboamination reactions involving 1,3-dienes or allenes and amines have also utilized this compound, demonstrating smooth transformations rsc.org. Additionally, photocatalytic gem-difluoroolefination reactions have been developed using iridium complexes and DABCO as a co-catalyst, where diazoacetates are key components researchgate.net.
Table 1: Photocatalytic Reactions Involving this compound
| Reaction Type | Substrate(s) | Photocatalyst/System | Conditions | This compound Yield/Outcome | Reference Snippet |
| C-H Insertion (Indole Alkylation) | Indole derivatives | Ru(bpy)3Cl2 | Blue LED, MeOH/H2O | Varies (e.g., 44% for C3) | rsc.org |
| Cyclopropanation | Alkenes | Photocatalyst (unspecified) | Visible light | Excellent reactivity | au.dk |
| C-Cl Bond Activation | Polychloroalkanes (PCAs) | Visible light | Blue LED, RT (21%), -78 °C (48%) | 21% (standard), 48% (-78°C) | uva.nlresearchgate.net |
| au.dknih.gov-Sigmatropic Rearrangement | Allyl sulfides | Ru(bpy)3Cl2 | Visible light, Acetone | Moderate to high | nih.govmdpi.com |
| Carboamination | 1,3-dienes or allenes, Amines | Palladium catalyst | Blue light irradiation | Smooth transformation | rsc.org |
| gem-Difluoroolefination | α-trifluoromethyl styrenes, other olefins | [Ir{dF(CF3)ppy}2(bpy)]PF6 + DABCO | Blue LED, MeCN | Not explicitly quantified | researchgate.net |
Biocatalysis and Engineered Metalloenzymes in Diazoacetate Chemistry
Biocatalysis offers an environmentally friendly and highly selective approach to chemical synthesis, and engineered enzymes have expanded the scope of their applications. This compound has been explored as a substrate in several biocatalytic transformations, including photoenzymatic reactions and carbene transfer processes.
One significant development is the use of flavin-dependent enzymes, such as Old Yellow Enzyme Isoform I (OYE1), in photoenzymatic coupling reactions. Under visible light irradiation, OYE1 can catalyze the coupling of benzyl 2-diazoacetate with α-methyl styrene, yielding the desired products in high yields (85%) and excellent enantioselectivity (96% ee). Mechanistic studies suggest that this process involves radical formation via sequential single electron transfer (SET) and dinitrogen release rsc.orgresearchgate.net.
Engineered myoglobin (B1173299) variants have also demonstrated efficacy in catalyzing reactions involving this compound. These include the Doyle-Kirmse rearrangement ( au.dknih.gov-sigmatropic rearrangement) of allylic sulfides, where this compound serves as the carbene precursor. The engineered myoglobins facilitated these reactions with high conversions (94-99%) and allowed for the efficient processing of benzyl-substituted allyl sulfides nih.gov. Furthermore, engineered myoglobin-based catalysts have been developed for carbene N–H insertion into benzylamines. Using this compound as the carbene donor, these biocatalysts achieved high yields (up to 99%) and excellent chemoselectivity (up to 99%) for the desired single insertion products rochester.edu.
Vitamin B12 has also been investigated as a catalyst for C-H insertion reactions between nitroalkanes and diazo compounds. In reactions with 2-nitropropane (B154153), benzyl 2-diazoacetate yielded the coupling product in 14% yield under specific conditions involving heat and a reducing agent rsc.org. While this compound was investigated for enzymatic cyclopropanation, it did not yield product formation in one study, possibly due to steric hindrance within the enzyme's active site, whereas other diazoacetates were effective au.dk.
Table 2: Biocatalytic Transformations Involving this compound
| Reaction Type | Substrate(s) | Enzyme/Catalyst System | Conditions | This compound Yield/ee | Reference Snippet |
| Photoenzymatic Coupling | α-methyl styrene | Old Yellow Enzyme Isoform I (OYE1) | Visible light | 85% yield, 96% ee | rsc.orgresearchgate.net |
| Doyle-Kirmse Rearrangement ( au.dknih.gov-sigmatropic) | Allylic sulfides | Engineered Myoglobin variants | Not specified | 94-99% conversion | nih.gov |
| C-H Insertion/Coupling | Nitroalkanes (e.g., 2-nitropropane) | Vitamin B12 | Heat, Zn, Solvent | 14% (with 2-nitropropane) | rsc.org |
| Carbene N–H Insertion | Benzylamines, cyclic aliphatic amines | Engineered Myoglobin (Mb(H64G,V68A)) | Phosphate buffer, pH 8.0, Na2S2O4 | Up to 99% yield, 99% ee | rochester.edu |
Supramolecular Catalysis and Host-Guest Interactions
Supramolecular catalysis leverages the principles of molecular recognition and non-covalent interactions to create catalytic microenvironments that mimic enzyme active sites. These organized structures can enhance reaction rates, improve selectivity, and stabilize reactive intermediates. This compound has been employed as a guest molecule in various supramolecular systems.
Resorcin nih.govarene hexameric capsules have been shown to act as supramolecular hosts that catalyze the 1,3-dipolar cycloaddition reaction between diazoacetate esters and electron-poor alkenes. This compound, along with other diazoacetate esters, can be encapsulated within these capsules, facilitating the cycloaddition reaction within the confined space nih.govunive.itunive.it. The binding affinity of these guests to the supramolecular cavity plays a crucial role in the catalytic efficiency.
In other supramolecular applications, this compound has been utilized in cyclopropanation reactions mediated by supramolecular cages in conjunction with transition metals. One such system reported a 72% yield with a turnover number (TON) of 287 for the cyclopropanation reaction using this compound uva.nl. Furthermore, γ-cyclodextrins (γ-CDs) have been explored as supramolecular reactors for three-component aza-Darzens reactions in water, with this compound being among the diazo compounds investigated researchgate.net.
Table 3: Supramolecular Catalysis Involving this compound
| Reaction Type | Substrate(s) | Host/Catalyst System | Conditions | This compound Yield/TON | Reference Snippet |
| 1,3-Dipolar Cycloaddition | Electron-poor alkenes | Resorcin nih.govarene hexameric capsule | Water-saturated CDCl3 | Not specified | nih.govunive.itunive.it |
| Cyclopropanation | Alkenes | Supramolecular cage + transition metal | Not specified | 72% yield, 287 TON | uva.nl |
| Three-component Aza-Darzens Reaction | Aniline, propanal | γ-Cyclodextrins (γ-CD) | Water | Not specified | researchgate.net |
Compound List
this compound
Ethyl diazoacetate
α-methyl styrene
Indoles
Pyrroles
Allyl sulfides
Polychloroalkanes (PCAs)
1,3-dienes
Allenes
Amines
α-trifluoromethyl styrenes
Aniline
Propanal
Nitroalkanes
Benzylamines
Cyclic aliphatic amines
2-nitropropane
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
The reactions of benzyl (B1604629) diazoacetate are characterized by the formation of highly reactive intermediates that dictate the course of the chemical transformation. Mechanistic studies have been crucial in understanding the nature of these intermediates and the factors controlling the reaction pathways.
Diazo compounds, including benzyl diazoacetate, are well-established precursors to carbenes, which are neutral, divalent carbon species. nih.gov These carbene intermediates are central to key transformations such as cyclopropanation and C-H insertion reactions. libretexts.org The reactivity of a carbene is fundamentally linked to its electronic spin state, which can be either a singlet or a triplet. nih.gov Generally, direct photolysis of a diazo compound generates a singlet carbene, which typically participates in concerted, cheletropic reactions. In contrast, photosensitized decomposition leads to the formation of a triplet carbene, which exhibits diradical character and tends to react via stepwise radical pathways. nih.gov
In many synthetic applications, the decomposition of this compound is mediated by a transition metal catalyst, most commonly those based on rhodium or copper. libretexts.org In these cases, a discrete metal carbene, or carbenoid, is formed. libretexts.orgrsc.org These carbenoid intermediates are often more stable and selective than the corresponding free carbenes. Rhodium-stabilized donor/acceptor carbenes, for instance, have proven to be highly effective for site-selective and stereoselective C-H functionalization reactions. acs.org The nature of the metal and its ligand sphere plays a critical role in modulating the reactivity and selectivity of the carbenoid.
| Intermediate Type | Method of Generation | Key Characteristics | Typical Reactions |
| Singlet Carbene | Direct photolysis of diazo compound nih.gov | Electrophilic or nucleophilic; participates in concerted reactions nih.gov | Cyclopropanation, C-H Insertion, Ylide formation |
| Triplet Carbene | Photosensitized decomposition of diazo compound nih.gov | Diradical character; participates in stepwise radical additions nih.gov | Radical addition to alkenes |
| Metal Carbenoid | Reaction of diazo compound with a transition metal catalyst (e.g., Rh, Cu) libretexts.org | Stabilized relative to free carbene; reactivity and selectivity are tunable via the metal and ligands libretexts.org | Asymmetric C-H functionalization, Cyclopropanation |
Understanding the structure and energetics of the transition state is paramount for controlling the stereochemical outcome of reactions involving this compound. For enantioselective C-H functionalization reactions catalyzed by dirhodium complexes, the catalyst's architecture is a key determinant of stereocontrol. acs.org For example, catalysts that self-assemble into C₄-symmetric, bowl-shaped structures can create a chiral environment that leads to high levels of asymmetric induction. acs.org The specific arrangement of ligands around the metal center dictates the trajectory of the approaching substrate, thereby controlling the facial selectivity of the carbene transfer. acs.org
In certain reactions, this compound derivatives engage in pathways involving charged intermediates. A notable example is the homologation of electron-rich benzyl bromides, which has been shown to proceed via the formation of a phenonium ion. nih.govresearchgate.net Computational studies indicate that this reaction is initiated by a rate-determining Sₙ1 step to form a carbocation, which then triggers a cascade of cationic intermediates culminating in the formation of the bridged phenonium ion. nih.govresearchgate.net The regioselectivity of the subsequent nucleophilic opening of this phenonium ion is a critical, product-determining step. nih.govresearchgate.net
Zwitterionic intermediates have also been postulated in other transformations, such as certain cycloaddition reactions. nih.gov However, detailed computational investigations using Density Functional Theory (DFT) have sometimes challenged this view. In the case of the [3+2] cycloaddition between aryl azides and ethyl propiolate, calculations suggest that while the reaction is polar, it proceeds through a single, concerted transition state rather than a discrete zwitterionic intermediate. nih.gov The possibility of zwitterion formation on parallel, higher-energy reaction pathways has been noted, but the primary mechanism is believed to be concerted. nih.govpku.edu.cn
The spin state of the carbene intermediate derived from this compound is a critical factor that governs its reaction mechanism. As mentioned, singlet carbenes favor concerted pathways, whereas triplet carbenes react as diradicals. nih.gov The choice of reaction conditions, particularly the solvent, can be used to direct the reaction down one of these pathways. For example, light-promoted reactions of certain diazo compounds with thiols can be switched between a carbene-mediated pathway and a radical cascade simply by changing the solvent. researchgate.net
The benzyl group itself can participate in radical reactions. The benzyl radical self-reaction, for instance, can proceed through a spin-dictated mechanism on an excited-state potential energy surface to produce anthracene. nih.gov In the context of controlled radical chemistry, metal complexes can be employed to modulate the reactivity of benzyl radicals through noncovalent interactions. It has been shown that a cobalt complex can engage in π-π stacking with a benzyl radical, an interaction that influences the selectivity of C(sp³)–C(sp³) radical cross-coupling reactions. chemrxiv.orgchemrxiv.org
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the complex reaction mechanisms of this compound and its derivatives. nih.govmdpi.com DFT calculations allow for the mapping of potential energy surfaces, providing detailed information on the structures and relative energies of reactants, intermediates, transition states, and products. mdpi.com
For example, DFT calculations at the ωB97X-D/def2-QZVPP level of theory have been used to model the Gibbs energy profile for the homologation of benzyl bromides. researchgate.net These studies have successfully rationalized the reaction mechanism by quantifying the low energy barriers for the formation of transient species like alkyl diazonium and tertiary carbocation intermediates, and their rapid cascade to a more stable phenonium ion intermediate. nih.govresearchgate.net DFT has also been applied to investigate the regioselectivity of 1,3-dipolar cycloadditions involving related compounds like benzyl azide (B81097), confirming that the reactions proceed via a concerted, asynchronous mechanism. global-sci.com Functionals such as M06-2X are frequently employed in these studies due to their accuracy in calculating the energetics of organic reactions involving diazo compounds. nih.gov These computational approaches not only corroborate experimental findings but also provide predictive power for designing new reactions and catalysts. mdpi.com
| Computational Study Focus | DFT Functional/Basis Set (Example) | Key Findings | Reference |
| Homologation of Benzyl Bromides | ωB97X-D/def2-QZVPP | Elucidation of a stepwise mechanism via cationic and phenonium ion intermediates. researchgate.net | nih.govresearchgate.net |
| Kinetics of N₂ Release | M06-2X/6-31G(d) | Calculation of activation energy barriers for carbene formation. nih.gov | nih.gov |
| [3+2] Cycloaddition | B3LYP/6-31G* | Determination of a concerted, asynchronous mechanism and prediction of regioselectivity. global-sci.com | global-sci.com |
| [3+2] Cycloaddition | M06-2X/Def2TZVP | Comparison of stepwise radical vs. concerted pathways. mdpi.com | mdpi.com |
Molecular Dynamics Simulations in Enzyme-Catalyzed Reactions
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the intricate details of enzyme-catalyzed reactions at an atomic level. nih.gov For reactions involving this compound, MD simulations, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can provide a detailed picture of the catalytic cycle. nih.govwordpress.com
In a typical QM/MM simulation of an enzyme-catalyzed reaction with this compound, the active site, including the substrate and key amino acid residues, is treated with a quantum mechanical method to accurately describe the electronic changes during bond formation and breakage. The remainder of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. researchgate.netnih.gov This approach allows for the simulation of the dynamic nature of the enzyme and its influence on the reaction.
These simulations can be used to:
Identify key interactions: Elucidate the specific hydrogen bonding, electrostatic, and van der Waals interactions between the enzyme and this compound that are crucial for substrate binding and catalysis.
Visualize reaction pathways: Trace the entire reaction coordinate, from the initial binding of the substrate to the release of the product, identifying transition states and intermediates.
Understand enantioselectivity: By modeling the approach of the substrate to the active site, MD simulations can help explain the origin of stereoselectivity observed in many enzyme-catalyzed reactions involving diazo compounds. chemrxiv.org
While specific large-scale QM/MM free energy simulations on enzyme-catalyzed reactions of this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to a wide range of enzymatic transformations, providing a robust framework for future studies on this specific compound. rsc.orgyoutube.com
Isotope Effect Studies for Rate-Determining Steps
Kinetic isotope effect (KIE) studies are a fundamental tool for elucidating the rate-determining steps of chemical reactions. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can provide information about bond-breaking or bond-forming events in the transition state of the slowest step. researchgate.netnih.gov
In the context of reactions involving this compound, such as carbene transfer reactions, KIE studies can help to distinguish between different mechanistic possibilities. For instance, the formation of a metal-carbene intermediate from the diazo compound is often a key step.
A primary deuterium KIE (kH/kD > 1) would be expected if the C-H bond at the diazo carbon is involved in the rate-determining step. Conversely, an inverse KIE (kH/kD < 1) might be observed if a change in hybridization at this carbon occurs prior to or during the rate-limiting step. Inverse solvent kinetic isotope effects can also provide diagnostic information about the reaction mechanism. nih.govmdpi.com
While comprehensive KIE studies specifically on this compound are not widely reported, the principles are well-established. For example, in other enzyme-catalyzed reactions, the absence of a significant isotope effect when a particular bond is isotopically labeled can suggest that the cleavage of that bond is not part of the rate-determining step. uq.edu.au
Table 1: Hypothetical Kinetic Isotope Effects and Mechanistic Implications for a this compound Reaction
| Isotopic Substitution | Observed KIE (kH/kD) | Potential Mechanistic Implication in Rate-Determining Step |
| α-Deuteration of diazo carbon | > 1 (Normal) | C-H bond breaking is involved. |
| α-Deuteration of diazo carbon | ~ 1 (No effect) | C-H bond is not broken. |
| α-Deuteration of diazo carbon | < 1 (Inverse) | Change in hybridization (e.g., sp2 to sp3) at the carbon center. |
| Solvent Isotope Effect (H₂O vs D₂O) | Varies | Can indicate the involvement of proton transfer in the rate-determining step. |
This table is illustrative and presents potential interpretations of KIE data.
Predictive Modeling of Reactivity and Selectivity
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for predicting the reactivity and selectivity of organic reactions. researchgate.net For this compound, DFT calculations can be employed to model various reaction pathways, such as cyclopropanation or C-H insertion reactions, and to predict the most likely products and their stereochemistry. researchgate.netacs.org
These computational models can calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. By comparing the activation energies of different possible pathways, researchers can predict which reaction is kinetically favored. mdpi.com
In the context of stereoselectivity, computational models can be used to predict the enantiomeric excess of a reaction by calculating the energy difference between the transition states leading to the different stereoisomers. This approach has been successfully used to design and optimize catalysts for asymmetric transformations involving diazo compounds. chemrxiv.org
A computational study on the cyclopropanation of styrene (B11656) with aryldiazoacetates catalyzed by tris(pentafluorophenyl)borane highlighted the importance of the aryl substituent on the diazoester for the reaction to proceed efficiently. The calculations showed that the cleavage of the C-N bond and the release of N₂ are key steps in determining the reaction rate. acs.org
Table 2: Computationally Predicted Parameters for a Hypothetical Reaction of this compound
| Parameter | Predicted Value | Significance |
| Activation Energy (Pathway A) | 25 kcal/mol | Represents the energy barrier for the first possible reaction mechanism. |
| Activation Energy (Pathway B) | 20 kcal/mol | A lower activation energy suggests that Pathway B is kinetically more favorable. |
| ΔE (Transition State R - Transition State S) | 2.5 kcal/mol | This energy difference can be used to predict the enantiomeric ratio of the products. |
This table contains hypothetical data to illustrate the types of predictions made from computational modeling.
Thermal Decomposition Pathways and Kinetics of Diazoacetates
The thermal stability of diazo compounds is a critical consideration for their safe handling and application in synthesis. The decomposition of diazoacetates, including this compound, typically proceeds through the loss of dinitrogen gas (N₂) to form a highly reactive carbene intermediate. This carbene can then undergo various subsequent reactions, such as dimerization, insertion, or rearrangement. pearson.com
Decomposition of EDA to generate a carbene.
Reaction between the carbene and EDA to form dimers (diethyl fumarate and diethyl maleate).
Reaction between the carbene and dimers to form trimers. nih.govnih.govacs.org
The activation energy for the initial decomposition of EDA to form the carbene was determined to be 114.55 kJ/mol. nih.govacs.org It is expected that this compound would exhibit a similar decomposition pathway, with the benzyl group potentially influencing the stability and subsequent reactivity of the resulting carbene.
Studies on a range of aryl-substituted diazoacetates have shown that the thermal stability is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netat.uaacs.org Generally, electron-donating groups tend to decrease thermal stability, while electron-withdrawing groups increase it. The onset of decomposition for various aryl diazoacetates has been observed in the range of 75 to 160 °C. at.uaacs.org For ethyl (phenyl)diazoacetate, a close analog of this compound, the initiation of decomposition has been observed at 60 °C in accelerating rate calorimetry experiments. researchgate.netacs.org
Table 3: Kinetic Parameters for the Thermal Decomposition of Ethyl Diazoacetate
| Step | Reaction | Activation Energy (Ea) |
| 1 | EDA → Carbene + N₂ | 114.55 kJ/mol |
| 2 | Carbene + EDA → Dimers | Not explicitly determined |
| 3 | Carbene + Dimer → Trimer | Not explicitly determined |
Data from a kinetic study of ethyl diazoacetate (EDA). nih.govacs.org
Advanced Applications in Complex Molecule Synthesis
Enabling Methods for Quaternary Carbon Stereocenter Construction
The construction of quaternary carbon stereocenters, carbon atoms bonded to four different non-hydrogen substituents, represents a significant challenge in organic synthesis due to steric hindrance and the difficulty in controlling stereochemistry. Benzyl (B1604629) diazoacetate and its derivatives have emerged as valuable reagents in catalytic asymmetric methods designed to overcome these challenges.
One prominent application involves the homologation of benzyl bromides . This reaction, catalyzed by Lewis acids such as tin(IV) bromide (SnBr₄), facilitates the formal insertion of a diazo compound into the carbon-carbon bond of benzyl bromide derivatives nih.govresearchgate.net. This process effectively creates a benzylic quaternary center. Benzyl diazoacetate derivatives have been employed in this methodology, allowing for the synthesis of acyclic, benzylic quaternary centers that are prevalent motifs in many pharmaceutical compounds nih.govresearchgate.net. The reaction proceeds through a phenonium ion intermediate, enabling the incorporation of various functional groups and demonstrating good tolerance for different substituents on the benzyl bromide substrate nih.gov. While specific enantioselectivities for this homologation using this compound derivatives are not detailed in all reports, the context of its application is within asymmetric synthesis nih.gov.
Furthermore, this compound derivatives, such as tert-butyl benzyldiazoacetate, serve as effective 1,3-dipolar synthons in cycloaddition reactions rsc.org. When reacted with enones under the catalysis of chiral oxazaborolidinium ions, these diazo compounds undergo highly stereoselective 1,3-dipolar cycloadditions to form pyrazolines. These pyrazoline adducts can then be further elaborated to yield compounds containing chiral quaternary carbon centers, such as 2,4-diamino carbonyl compounds rsc.org. The high enantioselectivities achieved in these cycloaddition reactions, often exceeding 99:1 for the pyrazoline intermediates, underscore the utility of these this compound derivatives in stereoselective quaternary center construction rsc.org.
| Reaction Type | Catalyst System | Diazo Compound/Substrate | Yield | Enantioselectivity (% ee) | Citation |
| Homologation of Benzyl Bromides | Lewis Acid (e.g., SnBr₄) | Benzyl bromide + this compound derivative | ~75% | Not specified | nih.gov |
| 1,3-Dipolar Cycloaddition | Chiral Oxazaborolidinium ions (e.g., 1d) | Enone + tert-butyl benzyldiazoacetate | High to Excellent | >99:1 (for pyrazolines) | rsc.org |
Preparation of Chiral Building Blocks and Advanced Intermediates
This compound and its derivatives are instrumental in the synthesis of valuable chiral building blocks and advanced intermediates, which are crucial for the construction of complex natural products and pharmaceuticals.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Benzyl (B1604629) Diazoacetate Transformations
The quest for more efficient and selective catalytic systems for transformations involving benzyl diazoacetate is a significant area of current research. This includes the exploration of a broader range of transition metals, the development of metal-free catalytic approaches, and the utilization of photocatalysis.
Transition Metal Catalysis: While rhodium, copper, and gold catalysts have been extensively studied for diazoacetate chemistry, new metal complexes are being investigated for enhanced selectivity and novel reactivity. For instance, gold catalysis has shown promise in the direct C-H bond functionalization of phenols and N-acylanilines with α-aryl-α-diazoacetates, offering unprecedented chemoselectivity and site-selectivity nih.govrsc.orgacs.orgacs.org. Iron-catalyzed C-H functionalization of heterocycles and arenes using ethyl diazoacetate as a carbene precursor is also gaining traction, offering a more cost-effective alternative to precious metals nih.govmdpi.comresearchgate.net. Furthermore, chiral ruthenium complexes have demonstrated efficacy in asymmetric cyclopropanation reactions with diazoacetates researchgate.net.
Metal-Free and Organocatalytic Systems: The development of metal-free catalytic systems is a key trend, driven by sustainability and cost considerations. Organic photoredox catalysis has emerged as a powerful tool, enabling C-H functionalization of arenes with diazoacetate derivatives without the need for transition metals nih.gov. Borane catalysis has also been reported for the cyclization of diazo compounds, offering metal-free transformations researchgate.net.
Photocatalysis: Visible light photocatalysis is revolutionizing diazoacetate chemistry by enabling reactions under mild conditions and accessing novel reactivity. This includes the generation of nitrilium ions from diazoacetates and nitriles, as well as radical pathways that lead to transformations inaccessible by traditional carbene chemistry acs.orgacs.orgacs.org. Photocatalytic acs.orgnih.gov-sigmatropic rearrangements of diazo compounds with allyl sulfides have also been reported thieme-connect.comthieme-connect.com.
Table 1: Emerging Catalytic Systems for Diazoacetate Transformations
| Catalyst Type | Reaction Type | Key Feature / Outcome | Citation(s) |
| Gold Complexes | C-H Functionalization of Phenols | Unprecedented chemoselectivity and site-selectivity; metal-catalyzed C-H functionalization of unprotected phenols. | nih.govrsc.orgacs.orgacs.org |
| Iron Complexes | C-H Functionalization of Heterocycles and Arenes | Cost-effective alternative to precious metals; catalysis of carbene transfer reactions. | nih.govmdpi.comresearchgate.net |
| Organic Photoredox | C-H Functionalization of Arenes | Metal-free approach; cation radical-mediated cyclopropanation followed by oxidative ring opening. | nih.gov |
| Visible Light | Nitrilium Ion Generation | Metal-free; generation of nitrilium ions from diazoacetates and nitriles. | acs.org |
| Visible Light | acs.orgnih.gov-Sigmatropic Rearrangement | Photocatalytic transformation of diazo compounds with allyl sulfides. | thieme-connect.comthieme-connect.com |
| Chiral Ruthenium | Asymmetric Cyclopropanation | Enantioselective synthesis of cyclopropanes. | researchgate.net |
| Borane Catalysis | Cyclization of Diazo Compounds | Metal-free catalytic reactions. | researchgate.net |
Integration with Continuous Flow Chemistry and Automation in Diazoacetate Reactions
The inherent instability and potential hazards associated with diazo compounds, including this compound, make continuous flow chemistry and automation particularly attractive. These technologies offer enhanced safety, precise control over reaction parameters, and improved scalability.
Enhanced Safety and On-Demand Synthesis: Continuous flow microreactor technology enables the synthesis and immediate consumption of diazo compounds, minimizing the risks associated with handling and storing large quantities. This approach allows for "on-demand" preparation, significantly improving safety and process control researchgate.netbeilstein-journals.orgnih.govscribd.comresearchgate.netresearchgate.net. For example, ethyl diazoacetate has been synthesized in microreactors with a production yield of 20 g/day , demonstrating viability for industrial application beilstein-journals.orgnih.gov.
Automation and High-Throughput Synthesis: Automation of flow chemistry systems, integrating pumps, reactors, and analytical tools, facilitates high-throughput synthesis and reaction optimization vapourtec.com. This allows for the systematic exploration of reaction parameters, leading to efficient discovery and optimization of new synthetic routes. Automated platforms have been developed for multistep syntheses, such as the preparation of 2-pyrazolines from aldehydes via diazo species rsc.org.
Process Intensification: Flow chemistry allows for precise control over residence time, temperature, and mixing, leading to intensified processes with higher yields and selectivities. This is crucial for reactions involving reactive intermediates like those derived from this compound. For instance, flow systems have been used for the in-situ preparation of organolithium reagents and the safe use of ethyl diazoacetate, circumventing issues of intermediate instability vapourtec.com. Continuous flow processes have also been applied to the synthesis of this compound itself google.com.
Table 2: Applications of Flow Chemistry and Automation in Diazoacetate Reactions
| Application Area | Technology Used | Key Benefit(s) | Citation(s) |
| Safe Synthesis | Microreactors, Continuous Flow | Minimizes risks of explosive/toxic diazo compounds; on-demand generation and consumption. | researchgate.netbeilstein-journals.orgnih.govscribd.comresearchgate.netresearchgate.net |
| Process Optimization | Automated Flow Systems | Precise control of parameters (temp, flow rate, mixing); systematic exploration of reaction space. | vapourtec.com |
| High-Throughput Synthesis | Automated Flow Platforms | Library synthesis; rapid generation of multiple compounds with varying conditions. | vapourtec.comrsc.org |
| Intermediate Handling | Flow Systems with In-situ Generation | Safe use of unstable intermediates (e.g., lithiodiazoacetates); circumvents stability issues. | vapourtec.com |
| Scale-up and Production | Microreactor Technology, Scale-out Strategies | Viable for industrial application; increased production capacity while maintaining safety. | beilstein-journals.orgnih.govgoogle.com |
| Multistep Synthesis | Modular Flow Systems | Integration of multiple reaction and separation steps; streamlined synthesis pathways. | researchgate.netrsc.org |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
Research is actively uncovering new ways in which this compound can react, leading to transformations that were previously inaccessible or inefficient. This includes leveraging photochemical activation, exploring radical pathways, and discovering unique carbene reactivities.
Photochemical and Photoredox Pathways: Visible light photochemistry and photoredox catalysis are opening new avenues for diazoacetate chemistry. These methods can generate carbenes, radicals, or other reactive intermediates under mild conditions, enabling unprecedented transformations. Examples include:
The metal-free generation of nitrilium ions from diazoacetates and nitriles via visible light acs.org.
Photoredox catalysis for C-H functionalization of arenes, bypassing traditional metal carbene pathways nih.gov.
Photocatalytic acs.orgnih.gov-sigmatropic rearrangements of diazo compounds thieme-connect.comthieme-connect.com.
Synergistic photocatalysis for aerobic oxo-hydrazination reactions rsc.org.
Accessing triplet carbene intermediates for gem-difluoroolefination reactions nih.gov.
Unusual solvent-dependent C-H functionalization of indoles involving triplet carbenes and radical migrations chemrxiv.org.
Photochemical reactions with triplet species leading to azomethine ylides and subsequent triazole formation d-nb.info.
Radical Chemistry: Beyond carbene generation, diazo compounds can serve as precursors for radical species under photochemical activation, expanding their synthetic utility acs.orgacs.org.
Unprecedented Carbene Reactivity: Investigations into gold-catalyzed reactions of vinyldiazo compounds have revealed novel pathways, such as formal [3+3] cycloadditions thieme-connect.com. Furthermore, the direct C-H bond functionalization of unprotected phenols represents an unprecedented reactivity mode for diazo compounds nih.govacs.orgacs.org.
Table 3: Novel Reactivity Modes and Unprecedented Transformations of Diazoacetates
| Reaction Type / Mode | Key Reagent / Condition | Outcome / Transformation | Citation(s) |
| Nitrilium Ion Generation | Visible Light, Nitriles | Metal-free generation of nitrilium ions from diazoacetates; unprecedented pathway. | acs.org |
| C-H Functionalization | Organic Photoredox Catalysis | Metal-free functionalization of arenes; cation radical-mediated cyclopropanation. | nih.gov |
| acs.orgnih.gov-Sigmatropic Rearrangement | Visible Light Photocatalysis, Allyl Sulfides | Formation of homoallylic sulfides; photocatalytic carbene-transfer reactions. | thieme-connect.comthieme-connect.com |
| Gem-Difluoroolefination | Photocatalysis, α-Trifluoromethyl Styrenes | Access to triplet carbene intermediates; formal C-C coupling/defluorination. | nih.gov |
| C-H Functionalization | Gold Catalysis, Unprotected Phenols | Unprecedented direct C-H functionalization; site- and chemoselective. | nih.govacs.orgacs.org |
| Oxo-hydrazination | Synergistic Photocatalysis, Azobenzenes, Air | Aerobic reaction yielding N,N′-diarylhydrazino-containing oxoacetates. | rsc.org |
| C-H Functionalization | Photocatalysis, Indoles | Unusual solvent-dependent selectivity (C2 vs. C3); triplet carbene and 1,2-alkyl radical migration. | chemrxiv.org |
| Triazole Formation | Photochemical Reaction, Azodicarboxylates, Nitriles | Formation of triplet species leading to azomethine ylides and subsequent 1,2,4-triazole (B32235) formation. | d-nb.info |
| Vinyldiazo Transformations | Gold Catalysis | Formal [3+3] cycloaddition; novel reactivity of gold vinylcarbene intermediates. | thieme-connect.com |
Computational Design and Machine Learning Applications in Diazoacetate Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), and machine learning (ML) are increasingly employed to understand reaction mechanisms, predict outcomes, and guide the design of new catalysts and synthetic routes for this compound.
Mechanism Elucidation: DFT calculations are vital for dissecting complex reaction pathways, identifying transition states, and understanding the factors governing selectivity in diazoacetate transformations. For example, DFT has been used to study the mechanisms of cyclopropanation reactions involving halodiazoacetates, revealing the importance of π-interactions and side-on trajectory transition states acs.org. Similarly, computational studies have shed light on the stepwise pathways and zwitterionic intermediates in the reactions of diazoacetates with enamines nih.gov.
Predictive Modeling and Optimization: Machine learning algorithms, often coupled with DFT-derived descriptors, are being developed to predict reaction yields, selectivities, and optimal reaction conditions. This accelerates the discovery and optimization process by reducing the need for extensive experimental screening. ML models have shown high accuracy in predicting yields for catalytic reactions mdpi.com. Furthermore, ML is being applied to optimize catalyst design, including ligand selection and reaction conditions, for various catalytic processes whiterose.ac.uk.
Catalyst Design and Discovery: Computational approaches can screen virtual libraries of catalysts and predict their performance, aiding in the rational design of new catalytic systems for diazoacetate chemistry. By analyzing transition state characteristics and electronic properties, researchers can identify promising catalyst candidates for specific transformations researchgate.netmdpi.comwhiterose.ac.uk. Kinetic modeling of diazoacetate reactions in flow platforms also benefits from computational analysis mdpi.com.
Table 4: Computational and Machine Learning Applications in Diazoacetate Chemistry
| Application Area | Method(s) Used | Outcome / Contribution | Citation(s) |
| Mechanism Elucidation | DFT Calculations | Understanding reaction pathways, transition states, intermediates (e.g., zwitterions, carbenes); identifying factors influencing selectivity. | researchgate.netnih.govchemrxiv.orgacs.orgmdpi.comrsc.org |
| Yield Prediction | ML (e.g., SVM) + DFT Descriptors | High accuracy in predicting reaction yields; reducing experimental screening. | mdpi.com |
| Catalyst Design & Optimization | ML, DFT, Computational Screening | Predicting catalyst performance; optimizing ligands, counterions, and reaction conditions; exploring chemical space for new catalysts. | researchgate.netmdpi.comwhiterose.ac.uk |
| Selectivity Modeling | ML, Topological Indices | Predicting stereoselectivity (e.g., cis/trans ratios) in cyclopropanation reactions. | researchgate.net |
| Kinetic Analysis | Kinetic Modeling, Computational Studies | Establishing models for reaction kinetics, especially in flow systems, to guide process development. | mdpi.com |
| Reactivity Prediction | ML, DFT | Understanding factors affecting reactivity (e.g., electronic properties) for molecular engineering. | researchgate.net |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
